Lithium(1+)ion5-(benzyloxy)pyridine-2-sulfinate
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Overview
Description
Lithium(1+)ion5-(benzyloxy)pyridine-2-sulfinate is a chemical compound with the molecular formula C12H11NO3S.Li. It is a lithium salt of 5-(benzyloxy)pyridine-2-sulfinate and is known for its applications in various chemical reactions and research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)ion5-(benzyloxy)pyridine-2-sulfinate typically involves the reaction of 5-(benzyloxy)pyridine-2-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or ethanol, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)ion5-(benzyloxy)pyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions include sulfonates, sulfides, and various substituted derivatives of the original compound .
Scientific Research Applications
Lithium(1+)ion5-(benzyloxy)pyridine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium(1+)ion5-(benzyloxy)pyridine-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can also interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+)ion5-(methoxy)pyridine-2-sulfinate
- Lithium(1+)ion5-(ethoxy)pyridine-2-sulfinate
- Lithium(1+)ion5-(propoxy)pyridine-2-sulfinate
Uniqueness
Lithium(1+)ion5-(benzyloxy)pyridine-2-sulfinate is unique due to its benzyloxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds with different alkoxy groups .
Properties
IUPAC Name |
lithium;5-phenylmethoxypyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S.Li/c14-17(15)12-7-6-11(8-13-12)16-9-10-4-2-1-3-5-10;/h1-8H,9H2,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUOBVBIDNYUTB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)COC2=CN=C(C=C2)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10LiNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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